1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro-Fluorobenzyl Group: The chloro-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride as the alkylating agent.
Thiol Functionalization: The thiol group can be introduced by reacting the intermediate with a suitable thiolating agent, such as thiourea, under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole core, using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing or reducing agents, and suitable solvents like methylene chloride or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 1-(2-Chloro-6-fluorobenzyl)piperazine and 2-chloro-6-fluorobenzylamine
Uniqueness: The presence of both chloro and fluoro substituents on the benzyl ring, along with the thiol group on the benzimidazole core, makes this compound unique
Properties
Molecular Formula |
C14H10ClFN2S |
---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H10ClFN2S/c15-10-4-3-5-11(16)9(10)8-18-13-7-2-1-6-12(13)17-14(18)19/h1-7H,8H2,(H,17,19) |
InChI Key |
LPEYYOFVNKORJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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